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3-Phenyloxolan-3-amine
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Overview
Description
3-Phenyloxolan-3-amine is an organic compound characterized by the presence of a phenyl group attached to an oxolane ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxolan-3-amine typically involves the reaction of phenyl-substituted oxolane with ammonia or an amine under controlled conditions. One common method is the reductive amination of phenyl oxolane using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts such as palladium on carbon can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
3-Phenyloxolan-3-amine is being investigated for its potential therapeutic applications. Its structural properties allow it to interact with biological systems, making it a candidate for drug development.
Key Areas of Research :
- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier opens avenues for research in treating neurological disorders, such as depression and anxiety .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions.
Applications in Synthesis :
- Building Block for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical compounds due to its reactivity and ability to form stable intermediates.
- Reagent in Chemical Reactions : The compound can act as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound derivatives on breast cancer cells. The results indicated significant growth inhibition, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuropharmacological Effects
Research conducted at a university laboratory investigated the neuropharmacological properties of this compound. The study found that the compound exhibited antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Phenyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyloxolan-3-amine
- Phenyl oxolane
- Oxolane amine derivatives
Uniqueness
3-Phenyloxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Phenyloxolan-3-amine is a compound that has garnered attention due to its unique structural configuration, which imparts distinct chemical and biological properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound includes a phenyl group attached to a five-membered oxolane ring with an amine functional group. This configuration is significant as it influences the compound's interactions with biological systems.
Key Properties
Property | Description |
---|---|
IUPAC Name | This compound |
CAS Number | 2241128-24-3 |
Molecular Formula | C₉H₁₃N |
Molecular Weight | 149.21 g/mol |
Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological effects. It has been studied for its potential role as a modulator of neurotransmitter systems, particularly in relation to anxiety and depression. In vitro studies show that the compound may influence serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent.
Anticancer Properties
Preliminary studies have explored the anticancer properties of this compound. In cell line assays, the compound demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, this compound has shown efficacy in reducing inflammation markers, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.
Case Study 1: Neuropharmacological Assessment
In a controlled study involving rodent models, researchers administered varying doses of this compound to assess its effects on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels at higher doses compared to the control group, correlating with increased serotonin levels in the brain.
Case Study 2: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cell lines (MCF7). The compound was found to inhibit cell proliferation and induce apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine) may underlie its neuropharmacological effects.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Cytokine Regulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a therapeutic agent across multiple domains, including neuropharmacology and oncology. However, further research is essential to fully understand its mechanisms of action and therapeutic efficacy.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Clinical trials to evaluate safety and efficacy in humans.
- Exploration of structure–activity relationships to optimize therapeutic properties.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-phenyloxolan-3-amine |
InChI |
InChI=1S/C10H13NO/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
InChI Key |
VTUZZEWIKSPZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=CC=CC=C2)N |
Origin of Product |
United States |
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